The Strategic and Analytical Framework of trans-4-Methylcyclohexanol Methanesulfonate (CAS 18508-92-4) in Pharmaceutical Development
The Strategic and Analytical Framework of trans-4-Methylcyclohexanol Methanesulfonate (CAS 18508-92-4) in Pharmaceutical Development
Executive Summary
In modern drug development, alkyl methanesulfonates occupy a paradoxical space: they are indispensable electrophilic building blocks for synthesizing complex active pharmaceutical ingredients (APIs), yet they are heavily scrutinized as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines. trans-4-Methylcyclohexanol methanesulfonate (CAS 18508-92-4) exemplifies this duality. As a highly reactive mesylate ester, it is utilized to introduce conformationally restricted trans-4-methylcyclohexyl moieties into targeted pharmacophores[1]. However, its strong alkylating potential requires rigorous analytical control to ensure patient safety[2]. This whitepaper provides a comprehensive technical guide on the chemical profiling, stereoselective synthesis, and trace-level analytical quantification of this critical compound.
Chemical Profiling & Molecular Characteristics
Understanding the physicochemical baseline of trans-4-methylcyclohexanol methanesulfonate is critical for both synthetic planning and chromatographic method development. The strong electron-withdrawing nature of the sulfonyl group makes the attached carbon atom highly electrophilic, facilitating the departure of the stable, non-basic mesylate anion during nucleophilic attack[2].
Table 1: Physicochemical Properties and Quantitative Identifiers
| Parameter | Value / Description | Reference |
| IUPAC Name | (1r,4r)-4-Methylcyclohexyl methanesulfonate | [3] |
| CAS Registry Number | 18508-92-4 | [3] |
| Molecular Formula | C8H16O3S | [3] |
| Molecular Weight | 192.28 g/mol | [3] |
| Canonical SMILES | CC1CCO(=O)C | [4] |
| Purity Standard | ≥ 96.0% (Commercial Grade) | [5] |
| Reactivity Profile | Highly susceptible to SN2 nucleophilic substitution | [2] |
Mechanistic Role in Stereoselective API Synthesis
trans-4-Methylcyclohexanol methanesulfonate is frequently employed in the synthesis of conformationally restricted pharmaceutical intermediates, such as soluble epoxide hydrolase (sEH) inhibitors[1]. The mesylation of the alcohol activates the hydroxyl group, converting it into an excellent leaving group.
When subjected to nucleophilic substitution (e.g., with amines, azides, or thiolates), the trans-mesylate undergoes a classic SN2 reaction. Because the SN2 mechanism requires backside attack by the nucleophile, the reaction proceeds with strict Walden inversion , yielding the cis-4-methylcyclohexyl derivative[1]. This stereospecificity is a powerful tool for drug developers needing to control the 3D spatial arrangement of their APIs.
Fig 1: Synthesis workflow of trans-4-Methylcyclohexanol methanesulfonate via MsCl activation.
Fig 2: SN2 Walden inversion mechanism yielding cis-derivatives from the trans-mesylate.
The Genotoxic Imperative: ICH M7 Compliance
While its electrophilicity is synthetically useful, it is biologically hazardous. Alkyl methanesulfonates are classified within the "Cohort of Concern" under the ICH M7 guidelines. If trans-4-methylcyclohexanol methanesulfonate remains as a residual impurity in the final API, it can act as an alkylating agent in vivo[2]. The mesylate readily reacts with the nucleophilic centers of DNA (predominantly the N7 position of guanine), forming covalent adducts that lead to replication errors, depurination, and ultimately mutagenesis[2].
Consequently, the detection and quantification of this compound in complex API matrices present significant analytical challenges due to matrix interference and the lack of a strong UV chromophore[2].
Fig 3: Mechanistic pathway of DNA alkylation and mutagenesis by residual mesylate PGIs.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm causality and success at each phase.
Protocol A: Stereoselective Synthesis of trans-4-Methylcyclohexanol Methanesulfonate
Adapted from standard patent literature for cyclohexyl mesylate preparation[6].
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Reaction Setup: Dissolve 1 equivalent of trans-4-methylcyclohexanol and 1.5 equivalents of triethylamine (TEA) in anhydrous ethyl acetate or dichloromethane (DCM)[6].
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Causality: TEA acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation of the alcohol.
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Activation: Cool the mixture to 0°C. Add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise over 30 minutes[6].
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Causality: The 0°C environment suppresses exothermic side reactions (e.g., E2 elimination or unintended chlorination), ensuring high chemoselectivity for O-mesylation.
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In-Process Control (Validation Check): Stir for 2–4 hours at 0°C. Monitor the reaction via Thin Layer Chromatography (TLC) until the complete disappearance of the alcohol spot is confirmed.
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Quench & Workup: Quench the reaction with 1 mol/L HCl, followed by washing the organic layer with water and saturated sodium bicarbonate solution[6].
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Validation Check: Verify the pH of the final aqueous wash is neutral (~pH 7). This confirms the complete neutralization of residual MsCl and methanesulfonic acid, preventing the reverse hydrolysis of the highly reactive mesylate ester.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure[6].
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Validation Check: Perform 1H NMR spectroscopy. The protocol is validated as successful if a distinct, sharp singlet appears at ~3.00 ppm, corresponding to the mesyl methyl group (-OSO2CH3)[6].
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Protocol B: Trace-Level LC-MS/MS Quantification for PGI Control
Because alkyl mesylates lack strong chromophores and suffer from matrix suppression, LC-MS/MS is the gold standard for PGI detection[2].
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Sample Preparation: Dissolve the API in a suitable diluent (e.g., Acetonitrile/Water). Spike the sample with a stable isotope-labeled internal standard (IS).
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Validation Check: Calculate IS spike recovery. The extraction is validated if recovery falls strictly within the 80%–120% range, ruling out severe matrix suppression.
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Chromatographic Separation: Inject the sample onto a reverse-phase C18 column using a gradient of Water/Acetonitrile modified with 10 mM Ammonium Acetate.
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Causality: Ammonium acetate is deliberately chosen to promote the formation of stable ammonium adducts [M+NH4]+ in the mass spectrometer, significantly enhancing ionization efficiency compared to the protonated molecular ion.
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Validation Check: Execute a System Suitability Test (SST). The method is valid only if the resolution (Rs) between the API peak and the mesylate PGI peak is > 2.0.
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Mass Spectrometry (MRM Mode): Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the specific transitions corresponding to the cleavage of the C-O or S-O bonds[2].
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Validation Check: The Limit of Quantification (LOQ) is validated only when the Signal-to-Noise (S/N) ratio of the MRM transition is ≥ 10.
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Quantitative Data Presentation: Analytical Validation
The following table summarizes the typical analytical validation parameters required to certify the LC-MS/MS method for controlling trans-4-Methylcyclohexanol methanesulfonate as a PGI, ensuring compliance with ICH M7 thresholds.
Table 2: Analytical Validation Parameters for PGI Detection
| Validation Parameter | ICH/USP Acceptance Criteria | Typical Observed Value | Status |
| Specificity | No interfering peaks at PGI retention time | No interference detected | Complies |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.5 ppm (relative to API) | Complies |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.5 ppm (relative to API) | Complies |
| Linearity (R²) | R² ≥ 0.995 (from LOQ to 150% of limit) | 0.9992 | Complies |
| Accuracy (Spike Recovery) | 80.0% – 120.0% | 95.4% – 102.1% | Complies |
| Method Precision (%RSD) | ≤ 10.0% at LOQ level | 4.2% | Complies |
References
-
Biogen Científica . trans-4-Methylcyclohexanol Methanesulfonate Chemical Properties. Biogen Catalog. URL: [Link]
- United States Patent Application Publication (US 2005/0261177 A1). Preparation of Trans-4-Methylcyclohexyl methanesulfonate. Google Patents.
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Jones PD, Tsai HJ, Do ZN, Morisseau C, Hammock BD . Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Published via PubMed Central (NIH). URL:[Link]
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